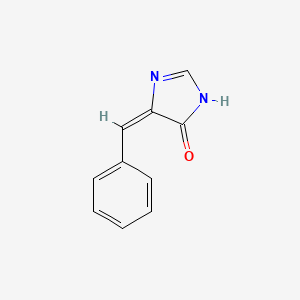

5-Benzylidene-1H-imidazol-4(5H)-one

Description

Significance of the Imidazolone (B8795221) Scaffold in Chemical Research

The imidazolone scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. researchgate.netnih.gov Its prevalence in natural products like histamine, histidine, and biotin (B1667282) underscores its fundamental role in biological systems. nih.gov The electron-rich nature of the imidazole (B134444) core allows it to readily interact with a wide array of biological targets, including enzymes and receptors. researchgate.netnih.gov This inherent bioactivity has propelled the exploration of imidazolone derivatives for a range of therapeutic applications. nih.gov Furthermore, the ability to modify the imidazolone scaffold at various positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility and stability, which are critical for the development of new materials and therapeutic agents. ontosight.ai

Historical Context of 5-Benzylidene-1H-imidazol-4(5H)-one Studies

The synthesis of imidazole derivatives dates back to the 1840s, with significant advancements in synthetic methodologies occurring over the subsequent decades. nih.govresearchgate.net The preparation of this compound and its analogs is often achieved through condensation reactions. A common method involves the reaction of benzaldehyde (B42025) or its derivatives with a compound containing an active methylene (B1212753) group, such as hippuric acid, in the presence of a catalyst like acetic anhydride (B1165640) and sodium acetate, a process related to the Erlenmeyer-Plöchl reaction. nih.gov Over time, more efficient and environmentally friendly synthetic routes have been developed, including one-pot syntheses and microwave-assisted reactions, to improve yields and reduce reaction times. smolecule.comresearchgate.net

Scope of Academic Inquiry into this compound

Modern research into this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. Organic chemists are focused on developing novel synthetic pathways and using the compound as a versatile starting material for the construction of more complex heterocyclic systems. acs.org In medicinal chemistry, a significant area of investigation involves the synthesis of various derivatives and the evaluation of their biological activities. smolecule.com These studies often employ computational methods like molecular docking to understand the interactions between the compounds and their biological targets at the molecular level. The exploration of its derivatives has revealed potential applications in various fields, including agriculture and material science. smolecule.com

Chemical and Physical Properties

The chemical and physical properties of this compound are foundational to its utility in research and synthesis. These properties are dictated by its unique molecular structure, which features a conjugated system between the benzylidene group and the imidazolone ring.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | (5Z)-5-benzylidene-1H-imidazol-4(5H)-one |

| Appearance | Varies, often reported as a solid |

| Solubility | Generally soluble in organic solvents |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a condensation reaction. smolecule.com

A typical synthetic route involves the reaction of benzaldehyde with an imidazole derivative, often in the presence of an acid or base catalyst. smolecule.com For instance, the condensation of benzaldehyde with 1H-imidazol-4(5H)-one under acidic conditions is a frequently employed method. smolecule.com Variations of this synthesis include the use of different catalysts, such as piperidine (B6355638) or acetic acid, and reaction conditions, like elevated temperatures, to drive the reaction towards the desired product.

The reactivity of this compound is largely influenced by the presence of the nitrogen atoms in the imidazole ring and the exocyclic double bond of the benzylidene group. The nitrogen atoms can act as nucleophiles, participating in reactions with various electrophiles. smolecule.com The conjugated system allows the compound to undergo addition reactions and can be a target for oxidation.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound and its derivatives, providing detailed information about their molecular structure.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) = 3.3 (s, 3H, -CH₃), 7.4-8.3 (m, 10H, Ar-H and s, 3H, =CH-Ar) derpharmachemica.com |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) = 28.9, 112.2, 112.9, 118.0, 118.3, 118.6, 122.1, 123.5, 128.1, 128.6, 136.4, 137.1, 138.2, 138.9, 150.9, 162.8 derpharmachemica.com |

| IR (KBr) cm⁻¹ | 1661 (-C=O) derpharmachemica.com |

| Mass Spec (M+H) | 291 derpharmachemica.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(4E)-4-benzylidene-1H-imidazol-5-one |

InChI |

InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+ |

InChI Key |

CQGIJPFYWRPMRO-RMKNXTFCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)NC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylidene 1h Imidazol 4 5h One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the 5-benzylidene-1H-imidazol-4(5H)-one scaffold have been well-established, primarily relying on condensation reactions and named reactions like the Erlenmeyer-Plochl synthesis.

Condensation Reactions with Imidazole (B134444) Derivatives

A primary and straightforward method for the synthesis of this compound involves the condensation of an imidazole derivative with benzaldehyde (B42025). This reaction is typically carried out in the presence of a catalyst, which can be either acidic or basic, and often requires elevated temperatures to proceed efficiently.

A specific example is the condensation of 1H-imidazol-4(5H)-one with benzaldehyde, often facilitated by an acid catalyst. smolecule.com This approach highlights the direct formation of the target compound through the creation of the exocyclic double bond.

Erlenmeyer-Ploch Synthesis Principles

The Erlenmeyer-Plochl synthesis is a cornerstone in the preparation of azlactones (oxazolones), which are key intermediates in the synthesis of various amino acids and heterocyclic compounds, including this compound derivatives. wikipedia.org The synthesis starts with the cyclization of an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride (B1165640) to form an oxazolone (B7731731). wikipedia.org

This oxazolone intermediate possesses an active methylene (B1212753) group that can readily condense with an aromatic aldehyde, like benzaldehyde, in the presence of a base catalyst such as sodium acetate. wikipedia.orgnih.gov The resulting 4-benzylidene-2-phenyloxazol-5(4H)-one can then be converted to the corresponding this compound derivative by reaction with ammonia (B1221849) or primary amines. ajrconline.orgijapc.com This two-step process, rooted in the Erlenmeyer-Ploch principle, offers a versatile route to a wide array of substituted imidazolones. ijapc.comresearchgate.net

Multi-Step Synthesis Strategies

More complex derivatives of this compound often necessitate multi-step synthetic sequences. libretexts.org These strategies allow for the introduction of various substituents on the imidazole core, the benzylidene moiety, or at the N-1 position, leading to a diverse library of compounds with potentially enhanced biological activities.

For instance, a multi-step approach might begin with the synthesis of a substituted benzaldehyde or a modified imidazole precursor. These precursors are then coupled using one of the classical condensation methods. Subsequent reactions can be performed to further modify the scaffold, such as alkylation, acylation, or substitution reactions on the aromatic rings. sci-hub.se An example of such a strategy involves the initial formation of a thiazolidinone ring, which is then used as a building block to construct the final imidazolone (B8795221) product. vulcanchem.com

Modern Synthetic Techniques and Advancements

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and rapid methods for the synthesis of this compound and its analogs. These modern techniques often offer significant advantages over classical methods in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation in the synthesis of this compound derivatives has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. ijapc.com

Several studies have successfully employed microwave energy for the key steps in the synthesis, including the Erlenmeyer-Plochl reaction and the subsequent conversion of the oxazolone intermediate to the imidazolone. ajrconline.orgijapc.comresearchgate.net For example, the condensation of hippuric acid with benzaldehyde and the subsequent reaction with ammonia can be efficiently carried out under microwave irradiation, providing the desired product in a fraction of the time required by traditional heating. ijapc.com This rapid and efficient methodology is highly advantageous for the generation of compound libraries for screening purposes. mdpi.comresearchgate.net

| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Erlenmeyer-Plochl Condensation | Several hours | 30-50 seconds | Significant | ijapc.com |

| Oxazolone to Imidazolone Conversion | Several hours | 2 minutes | High | ijapc.com |

| Knoevenagel Condensation | 15 minutes (conventional) | 5 minutes (microwave) | Not specified | researchgate.net |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. eijppr.com In the context of this compound synthesis, this has led to the development of more sustainable protocols.

One notable green approach is the use of water as a solvent, which is an environmentally benign alternative to volatile organic solvents. samipubco.com Three-component condensation reactions in an aqueous medium have been reported for the synthesis of imidazole derivatives, offering high yields and an improved environmental profile. samipubco.com

Another green strategy involves the use of reusable catalysts, such as montmorillonite (B579905) K-10 clay, which can facilitate the synthesis of benzimidazole (B57391) derivatives under solvent-free conditions, often coupled with microwave irradiation. eijppr.com The use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable solvent is another promising green alternative. eijppr.com These approaches not only reduce the generation of hazardous waste but also often lead to simpler work-up procedures and improved reaction efficiency.

Catalytic Methods (e.g., Zeolite Catalysis)

The use of catalysts, particularly heterogeneous catalysts like zeolites, has introduced greener and more efficient routes for synthesizing this compound and its derivatives. Zeolites are crystalline aluminosilicates with a porous structure that can facilitate various organic reactions. iajpr.comirost.ir Their application in the Erlenmeyer-Plochl reaction, a classic method for synthesizing imidazolones, has been shown to reduce reaction times and increase product yields. iajpr.com

Zeolite-catalyzed syntheses are often conducted under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. nih.gov For instance, zeolites such as ZSM-11 and nano-ZSM-5 have been effectively used as reusable catalysts for the synthesis of tetrasubstituted imidazoles. nih.govrsc.org The acidic properties and shape-selectivity of zeolites play a crucial role in their catalytic activity. nih.gov The catalyst can typically be recovered through simple filtration and reused multiple times without a significant drop in performance, adding to the economic and environmental benefits of this approach. iajpr.comnih.gov Other materials like fly ash promoted by hydrogen peroxide have also been explored as novel and efficient catalysts for the synthesis of oxazolone and imidazolone derivatives. ut.ac.ir

Table 1: Comparison of Catalysts in Imidazolone Synthesis

| Catalyst | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Zeolite | Benzoylglycine, substituted aldehydes, aromatic amines | Reduced reflux time, increased yield. iajpr.com | iajpr.com |

| ZSM-11 Zeolite | 1,2-diketone, aldehyde, aniline, ammonium (B1175870) acetate | Solvent-free, reusable, short reaction time. nih.gov | nih.gov |

| Aminated nano-zeolite | Barbituric acid, aromatic aldehydes | Solvent-free, excellent yields, short reaction times. irost.ir | irost.ir |

| Fly Ash & H₂O₂ | Hippuric acid, aromatic aldehydes, amines | Novel, efficient. ut.ac.ir | ut.ac.ir |

One-Pot Synthesis Strategies

One-pot synthesis represents a highly efficient approach for the assembly of complex molecules like this compound derivatives from simple precursors in a single reaction vessel. derpharmachemica.commedcraveonline.com This strategy is advantageous as it avoids the isolation and purification of intermediate compounds, thereby saving time, reducing solvent usage, and minimizing waste. medcraveonline.com

A common one-pot procedure involves the condensation of an aldehyde, an α-amino acid or its derivative (like N-acylglycine), and an amine source. For example, a three-component reaction of terephthalaldehyde, an α-amino acid, and an isothiocyanate can produce bis-thiohydantoin derivatives. tandfonline.com These reactions can be facilitated by various catalysts and reaction conditions, including microwave irradiation, to enhance reaction rates and yields. mdpi.com The development of one-pot methods is a significant area of research, aiming for more sustainable and practical synthetic routes to these heterocyclic compounds. medcraveonline.com

Strategies for Chiral Synthesis and Enantioselective Approaches

The synthesis of single enantiomers of chiral molecules is a critical area of organic chemistry, particularly for applications in pharmaceuticals and materials science. york.ac.uk For this compound derivatives that are chiral, controlling the stereochemistry during synthesis is paramount. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess. york.ac.uk

Strategies for the enantioselective synthesis of imidazolone derivatives often involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.uk For instance, axially chiral imidazoles have been synthesized using a cation-directed catalytic enantioselective desymmetrization method. nih.gov Another approach involves the catalytic asymmetric conjugate addition of hydantoin (B18101) surrogates to vinyl sulfones, facilitated by a bifunctional catalyst, to produce enantioenriched 5,5-disubstituted hydantoins. acs.org

The development of N-heterocyclic carbenes (NHCs) with backbone chirality has also provided a pathway to asymmetric synthesis. pitt.edu These chiral NHC ligands can be used in metal-catalyzed reactions to induce enantioselectivity. pitt.edu Despite these advances, creating stable, axially chiral five-membered heterocycles like imidazolones remains challenging due to lower rotational barriers compared to six-membered ring systems. nih.gov

Table 2: Enantioselective Synthesis Approaches

| Method | Key Feature | Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Cation-Directed Desymmetrization | Catalytic enantioselective synthesis | Chiral catalyst | Axially chiral imidazoles | nih.gov |

| Asymmetric Conjugate Addition | Use of hydantoin surrogates | Bifunctional catalyst | Enantioenriched 5,5-disubstituted hydantoins | acs.org |

| Asymmetric Intramolecular Arylation | Palladium-catalyzed reaction | Chiral N-heterocyclic carbene ligands | Chiral oxindoles | pitt.edu |

Industrial Production Methodologies and Scalability Considerations

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the production of this compound, scalability of the chosen synthetic method is a primary concern.

While traditional methods like the Erlenmeyer-Plochl reaction are well-established, their industrial application may be hindered by the use of hazardous reagents like acetic anhydride or long reaction times. iajpr.comnih.gov Therefore, the development of scalable, metal-free, and high-yield methods is of significant interest. researchgate.net One-pot syntheses and the use of reusable heterogeneous catalysts, such as zeolites, are particularly attractive for industrial applications due to their potential for increased efficiency and reduced waste. iajpr.comderpharmachemica.com

Continuous flow chemistry offers a promising alternative to batch processing for large-scale production. Flow reactors can provide better control over reaction parameters, enhance safety, and facilitate automation, leading to more consistent product quality and higher throughput. The choice of reagents and catalysts that are inexpensive, readily available, and environmentally benign is also a critical factor in the design of an industrially viable process.

Reactivity and Reaction Mechanisms of 5 Benzylidene 1h Imidazol 4 5h One

Electrophilic and Nucleophilic Reactions of the Imidazolone (B8795221) Ring

The imidazolone ring of 5-Benzylidene-1H-imidazol-4(5H)-one possesses both electrophilic and nucleophilic centers, making it susceptible to a variety of reactions. The nitrogen atoms in the imidazole (B134444) ring can act as nucleophiles, while the carbon atoms can undergo substitution. smolecule.com The amphoteric nature of the imidazole ring makes it susceptible to electrophilic attack at various positions, including N3, C4, C5, and C2. sci-hub.se

N-Alkylation Pathways

N-alkylation of the imidazolone ring is a common reaction, often leading to the formation of regioisomeric products. psychosocial.com The reaction typically proceeds via an SN2 mechanism. For instance, the N-alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl (B1604629) bromides in the presence of a base like potassium carbonate in DMF has been shown to predominantly form N-5 regioisomers. psychosocial.com Microwave-assisted synthesis has also been employed for N-alkylation, offering improved yields and shorter reaction times. researchgate.net

In some cases, N-alkylation can be followed by cyclization. For example, reaction with 1,2-dichloroethane (B1671644) can lead to the formation of bicyclic compounds, although this cyclization can sometimes be an undesired side reaction. conicet.gov.ar

Table 1: Examples of N-Alkylation Reactions

| Starting Material | Reagent | Product | Reference |

| 2-methyl-4(5)-nitroimidazole | Benzyl/butyl halides | N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles | researchgate.net |

| 2-(Substituted phenyl) imidazo[4,5-c] pyridines | Benzyl bromides | N-5 regioisomers | psychosocial.com |

| (S)-5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione | Flash vacuum pyrolysis | Benzylidene derivative | conicet.gov.ar |

C-Substitution Reactions (e.g., Halogenation)

C-substitution reactions on the imidazolone ring, such as halogenation, are also possible. Halogenation can occur via radical intermediates. The development of regioselective methods for the synthesis of halogenated (acylamino)imidazoles is crucial for creating precursors for further functionalization. chem-soc.si These halogenated derivatives can then be used in reactions like the halogen-metal exchange to introduce other substituents. chem-soc.si For instance, tetraheterocyclic tetrahydroindeno[1′,2′:4,5]pyrrolo[1,2-a]imidazol-5(1H)-one derivatives have been prepared through selective chlorination, among other steps. acs.org

Reactions Involving the Benzylidene Moiety

The exocyclic double bond of the benzylidene group is a key site for various chemical transformations.

Condensation Reactions with Amines or Aldehydes

The this compound core can undergo condensation reactions with various nucleophiles. For example, it can react with amines to form a range of derivatives. smolecule.com One common synthetic route to substituted imidazolones involves the condensation of benzaldehyde (B42025) with an imidazolone precursor. Similarly, multicomponent reactions involving an aldehyde, an aminoazole, and a dicarbonyl compound can proceed through a benzylidene-type intermediate. nih.gov

Microwave-assisted synthesis has been shown to be an efficient method for the condensation of oxazolone (B7731731) derivatives with amines to produce imidazolones, offering better yields and shorter reaction times compared to conventional heating. researchgate.net

Cyclization Reactions for Complex Heterocycles

The reactivity of the benzylidene moiety is instrumental in the synthesis of more complex heterocyclic systems. smolecule.com Cyclization reactions can be initiated at this site, leading to the formation of fused ring systems. For example, (1-Alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones undergo spirocyclization in the presence of SnCl4 to yield spirocyclic julolidine (B1585534) derivatives. bohrium.com

Furthermore, 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one has been used as a starting material to synthesize various fused heterocyclic systems, such as imidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazines and imidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazepines, through reactions with reagents like oxalyl chloride and diethyl malonate. ekb.eg

Table 2: Examples of Cyclization Reactions

| Starting Material | Reagent(s) | Product | Reference |

| (1-Alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones | SnCl4 | Spirocyclic julolidine derivatives | bohrium.com |

| 5-(4-Methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one | Oxalyl chloride | 6-(4-Methoxybenzylidene)-4-phenylimidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazine-2,3,7(1H,4H,6H)-trione | ekb.eg |

| 5-(4-Methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one | Diethyl malonate, piperidine (B6355638) | Fused imidazo[1,2-b] smolecule.comresearchgate.netCurrent time information in Chatham County, US.triazepine analogue | ekb.eg |

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction reactions.

Oxidation can occur at the imidazole nitrogen, leading to the formation of an N-oxide intermediate through electrophilic attack. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for this purpose. Additionally, the methyl group in 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones can be oxidized by selenium dioxide to form a six-membered imide ring, yielding 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones. researchgate.net

Reduction of the benzylidene double bond can be achieved through hydride addition or catalytic hydrogenation. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), which selectively reduce the exocyclic double bond to a single bond, yielding 5-benzyl-1H-imidazol-4(5H)-one.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | Hydrogen peroxide (H₂O₂) or m-CPBA | Imidazole N-oxide derivatives | |

| Oxidation | Selenium dioxide | 2-Arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones | researchgate.net |

| Reduction | Sodium borohydride (NaBH₄) or H₂/Pd-C | 5-Benzyl-1H-imidazol-4(5H)-one |

Thermal Reactivity and Decomposition Mechanisms

The investigation into the thermal reactivity of benzylidene-imidazo-4-one derivatives has utilized techniques such as flash vacuum pyrolysis (FVP) and static pyrolysis to understand their decomposition mechanisms. conicet.gov.arresearchgate.net The presence of a benzylidene group is a strategic choice to circumvent the radical channel reactions that are often initiated by a benzyl group, which can complicate the reaction mixture and lower the yields of products from intramolecular processes. conicet.gov.arresearchgate.net Computational methods like Density Functional Theory (DFT) have been employed to support and corroborate the proposed thermal pathways. researchgate.net

Flash vacuum pyrolysis (FVP) is a technique that involves heating a compound in the gas phase at high temperatures and low pressures for a very short duration. wikipedia.org This method is particularly useful for studying unimolecular reactions and generating reactive intermediates that might not be stable under other conditions. wikipedia.orguq.edu.au

In the context of 5-benzylidene-imidazol-4(5H)-one derivatives, FVP has been instrumental in elucidating decomposition pathways. For instance, the FVP of 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione, a related compound, was performed to study the reaction mechanism without the interference from radical reactions. researchgate.net This study revealed two primary products resulting from dehydrochlorination and an intramolecular aromatic insertion. researchgate.net The short contact times characteristic of FVP allow for the isolation of kinetically controlled products. researchgate.net

The table below summarizes the results from the FVP of 5-benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione at various temperatures.

Data adapted from a study on related imidazolidine-2,4-dione derivatives. conicet.gov.ar

Static pyrolysis, which involves heating the sample in a sealed tube for longer durations, often leads to more complex product mixtures compared to FVP due to the longer reaction times allowing for secondary reactions. researchgate.net When derivatives of 5-benzylidene-imidazol-4(5H)-one were subjected to static pyrolysis, complex mixtures were indeed obtained across the studied temperature range. The analysis of these mixtures was typically carried out using Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.net The goal of using static pyrolysis in these studies was often to increase the yield of specific products that might be formed in smaller quantities under FVP conditions. researchgate.net

A key consideration in the thermal decomposition of compounds containing a benzyl group is the propensity to undergo reactions via a radical channel. conicet.gov.arresearchgate.net This typically involves the homolytic cleavage of the benzylic C-C bond, leading to the formation of benzyl radicals. These radicals can then dimerize to form products like 1,2-diphenylethane, which reduces the yield of products formed through intramolecular pathways. researchgate.net

To specifically avoid these radical processes and focus on other intramolecular reactions, researchers have turned to studying 5-benzylidene derivatives. conicet.gov.arresearchgate.net By starting with the exocyclic double bond already in place, the initial radical-forming cleavage is suppressed. researchgate.net However, even in the pyrolysis of benzylidene compounds, radical mechanisms can play a role, particularly at higher temperatures. For instance, the formation of certain heterocyclic products can be explained by an intramolecular aromatic insertion, which can proceed through intermediates that have radical character. researchgate.net

The study of such radical-polar crossover reactions, where a radical intermediate leads to an ionic species or vice-versa, is a complex field in organic chemistry. thieme-connect.de The thermal conditions of pyrolysis can facilitate such transformations, leading to a variety of products.

Structural Modifications and Derivative Synthesis of 5 Benzylidene 1h Imidazol 4 5h One

Imidazolone (B8795221) Ring Modifications

The imidazolone ring offers multiple sites for substitution, including the two nitrogen atoms (N-1 and N-3) and the carbon atoms (C-2 and C-5), allowing for a wide range of structural diversity.

The nitrogen atoms of the imidazolone ring are key targets for introducing various substituents, which can significantly influence the molecule's biological activity and physical properties.

N-1 Substitution: A variety of substituents have been introduced at the N-1 position. For instance, a series of 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives has been synthesized. nih.gov In another example, N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamides have been prepared, demonstrating the feasibility of introducing amide functionalities at this position. researchgate.net

N-3 Substitution: The N-3 position is also amenable to substitution. For example, 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins have been synthesized as novel inhibitors for NADPH oxidases. jchemrev.com Additionally, the synthesis of ethyl- and methyl-[2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters has been reported, showcasing the introduction of ester-containing side chains at N-3. researchgate.net

A selection of N-substituted 5-benzylidene-1H-imidazol-4(5H)-one derivatives is presented in the table below.

| Substituent at N-1 | Substituent at N-3 | Reference |

| Aryl group | - | nih.gov |

| 4-chlorobenzamide | - | researchgate.net |

| - | Cyclohexyl | nih.gov |

| Phenethyl | - | nih.gov |

| - | Acetyl esters | researchgate.net |

Modifications at the carbon atoms of the imidazolone ring, particularly at the C-2 and C-5 positions, provide another avenue for creating diverse derivatives.

C-2 Substitution: The C-2 position can be functionalized with various groups. A common modification involves the introduction of a thione group to form 2-thiohydantoin (B1682308) derivatives. These can be further reacted, for example, by S-alkylation. jchemrev.comresearchgate.net The synthesis of 2-hydrazinyl-1-[(2-nitrobenzylidene)amino]-1H-imidazol-5(4H)-one has also been reported, indicating that amino functionalities can be introduced at C-2. uobaghdad.edu.iq

C-5 Substitution: While the C-5 position is part of the benzylidene linkage in the parent compound, it is possible to have other substituents at this position. For instance, 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one has been synthesized, where two phenyl groups are attached to the C-5 position. nih.gov

The following table summarizes some of the substitution patterns at the carbon atoms of the imidazolone ring.

| Substituent at C-2 | Substituent at C-5 | Reference |

| Thioxo | Benzylidene | jchemrev.comuobaghdad.edu.iq |

| Hydrazinyl | - | uobaghdad.edu.iq |

| Diethylamino | Benzylidene | |

| - | Diphenyl | nih.gov |

Benzylidene Moiety Derivatization

The benzylidene moiety is a key feature of the molecule and offers opportunities for derivatization through substitution on the aromatic ring or modification of the olefinic bond.

The synthesis of this compound derivatives often involves the Knoevenagel condensation of a hydantoin (B18101) or a related precursor with a substituted benzaldehyde (B42025). scielo.braston.ac.ukwikipedia.orgresearchgate.netnih.gov This allows for the introduction of a wide array of substituents on the aromatic ring of the benzylidene group.

Examples of synthesized derivatives with various substituents on the benzylidene ring include:

Hydroxy and Methoxy (B1213986) groups: (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs with hydroxyl and methoxyl groups on the phenyl ring have been prepared. nih.gov

Halogens: Derivatives with chloro and bromo substituents on the benzylidene ring have been synthesized. nih.gov

Nitro groups: The condensation with 2-nitrobenzaldehyde (B1664092) has been reported. uobaghdad.edu.iq

The table below showcases a variety of substituents that have been incorporated into the benzylidene aromatic ring.

| Substituent on Benzylidene Ring | Resulting Compound Class | Reference |

| 2,4-Dihydroxy | 5-(2,4-dihydroxybenzylidene)-2-thiohydantoin | jchemrev.com |

| 4-Chloro | 1,2-diaryl-4-(4-chlorobenzylidene)-5-4H-imidazolone | nih.gov |

| 2-Nitro | (2-nitrobenzylidene amino)-2-thioxomidazolidine-4-one | uobaghdad.edu.iq |

| Methoxy | 5-(methoxybenzylidene)-hydantoins | researchgate.net |

The exocyclic double bond of the benzylidene group is a reactive site that can undergo various chemical transformations.

Reduction: The selective reduction of the exocyclic double bond of related heterocyclic systems like 4-arylidene-4H-isoxazol-5-ones and 4-arylidene-4H-pyrazol-5-ones has been achieved using Hantzsch 1,4-dihydropyridine. researchgate.net This suggests a viable method for the conversion of 5-benzylidene-1H-imidazol-4(5H)-ones to their corresponding 5-benzyl-1H-imidazol-4(5H)-ones.

Cycloaddition: The olefinic bond can participate in cycloaddition reactions. For example, 4-arylidene-1H-imidazol-5(4H)-ones have been shown to react with N-benzylazomethine methylide in a (3+2) cycloaddition to form spiro-pyrrolidine derivatives. researchgate.net

Fused Heterocyclic Systems Containing the this compound Core

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by introducing reactive functional groups onto the imidazolone ring that can undergo subsequent intramolecular cyclization.

For instance, the synthesis of 6-benzylidene-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one has been accomplished from a 5-benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-one precursor. researchgate.net In another example, the reaction of 5-arylidene-2-thiohydantoins with formalin and primary aromatic amines leads to the formation of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazine derivatives. researchgate.net These reactions demonstrate the utility of the this compound core in constructing novel polycyclic frameworks.

The following table lists some of the fused heterocyclic systems derived from the this compound core.

| Fused Heterocyclic System | Precursor | Reference |

| 6-benzylidene-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | 5-benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-one | researchgate.net |

| Imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazines | 5-arylidene-2-thiohydantoins | researchgate.net |

Hybrid Molecule Design and Synthesis

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been effectively applied to the this compound scaffold. This approach aims to create novel compounds with potentially synergistic or enhanced activities.

Imidazolone-Sulphonamide-Pyrimidine Hybrids:

A notable example of hybrid molecule design is the synthesis of imidazolone-sulphonamide-pyrimidine hybrids. In one study, a series of these hybrids were designed and synthesized as modified analogues of known EGFR inhibitors. The synthesis involved a multi-step process culminating in the reaction of an imidazolone intermediate with sulfadiazine.

The cytotoxic activity of these newly synthesized hybrids was investigated against the MCF-7 breast cancer cell line. Several of the hybrid compounds demonstrated significant activity. For instance, 4-(furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine (a specific derivative) exhibited potent activity against MCF-7 cells, with an IC50 value of 1.05 μM, which was more potent than the positive control, doxorubicin (B1662922) (IC50 = 1.91 μM) researchgate.netresearchgate.net. Mechanistic studies further revealed that some of these hybrids could inhibit EGFR kinase researchgate.net. For example, the most effective derivative, 4-(furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine, inhibited EGFR at an IC50 value of 0.09 μM, which is comparable to the standard drug Lapatinib mdpi.com.

The following table summarizes the cytotoxic activity of selected imidazolone-sulphonamide-pyrimidine hybrids against the MCF-7 cell line researchgate.net:

| Compound ID | Substitution Pattern | IC50 (μM) against MCF-7 |

| 5h | 4-(4-chlorobenzylidene) | 3.71 |

| 5j | 4-(4-nitrobenzylidene) | 3.14 |

| 6b | 4-(furan-2-ylmethylene) | 1.05 |

| Doxorubicin | (Positive Control) | 1.91 |

Thiazolidinone-Azole Hybrids:

Another application of the hybrid molecule strategy involves the combination of the thiazolidinone ring with azole moieties, which can be conceptually extended to include an imidazolone core. While not a direct hybridization with this compound in all cited instances, the synthesis of 5-benzylidene derivatives of thiazolidinone-azole hybrids showcases a relevant synthetic strategy. For example, a series of thiazolidinone-azole hybrids were synthesized, and their 5-benzylidene derivatives were obtained through a Knoevenagel condensation with appropriate benzaldehydes dntb.gov.uaresearchgate.net. This approach highlights the chemical tractability of introducing the benzylidene moiety, a key feature of the parent compound, into more complex hybrid systems.

Stereoisomerism and Conformational Studies of Derivatives

The presence of the exocyclic double bond in this compound gives rise to the possibility of geometric isomerism (E/Z isomerism). The spatial arrangement of the substituents around this double bond can significantly influence the molecule's physical, chemical, and biological properties.

Geometric Isomerism:

The synthesis of 5-benzylidene-imidazo-4-one derivatives can lead to the formation of both Z and E isomers. The ratio of these isomers can be influenced by the reaction conditions. For instance, in the synthesis of certain 5-benzylidene-3-(2-chloroethyl)-2-thioxoimidazolidin-4-ones, the Z:E ratio was found to be greater than 98% nih.gov. The determination of the absolute configurations of these geometric isomers is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For the related 4-benzylidene-2-phenyl-2-oxazolin-5-one, NMR spectroscopy was successfully used to determine the absolute configurations of its geometrical isomers dntb.gov.ua.

Conformational Analysis:

A detailed conformational study was conducted on (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one and two of its salts researchgate.net. X-ray diffraction analysis revealed that the environment, in this case, the formation of different salts, influences the conformation of the molecule. Specifically, different orientations of the hydroxyethyl (B10761427) group were observed as a result of intermolecular interactions researchgate.net. The study also compared the geometry of the imidazolone fragment with other crystal structures containing this moiety, noting that the 3H-imidazol-4(5H)-one tautomer is the most frequently observed form researchgate.net. The crystal structures are stabilized by various intermolecular interactions, including C-H···N and C-H···O hydrogen bonds researchgate.net.

In the crystal structure of 4-benzylidene-2-diethylamino-1-phenyl-1H-imidazol-5(4H)-one, intramolecular C—H···N hydrogen bonds were found to stabilize the conformation of the molecule.

These studies underscore the importance of both stereoisomerism and conformational flexibility in the derivatives of this compound, as these factors can dictate how the molecules interact with biological targets.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For "5-Benzylidene-1H-imidazol-4(5H)-one," ¹H, ¹³C, and 2D NMR are instrumental.

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of "this compound" and its derivatives, the chemical shifts (δ) of the protons are indicative of their electronic surroundings.

The benzylidene proton (=CH-Ph) is a key diagnostic signal, typically appearing in the downfield region. For instance, in one study, this proton was observed at δ 6.01 ppm. researchgate.net In another analysis of a related compound, the benzylidene proton signal was found at δ 8.36 ppm. ekb.eg The aromatic protons of the benzylidene group generally resonate as a multiplet in the range of δ 7.2-7.8 ppm. For example, a multiplet observed between δ 7.592-6.608 ppm was attributed to the aromatic protons. researchgate.net

The N-H proton of the imidazole (B134444) ring is also a characteristic feature, often appearing as a broad singlet. In a derivative, a broad peak at 4.63 ppm was assigned to the protons of an amino group substituent. researchgate.net The chemical shifts can be influenced by substituents on the aromatic ring or the imidazole core. For example, in a 4-methoxy substituted derivative, a singlet corresponding to the three protons of the –OCH₃ group was observed at δ 3.73 ppm. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Benzylidene (=CH-Ph) | 6.01 | Singlet | researchgate.net |

| Benzylidene (=CH-Ph) | 8.36 | Singlet | ekb.eg |

| Aromatic (Ar-H) | 7.2-7.8 | Multiplet | |

| Aromatic (Ar-H) | 7.592-6.608 | Multiplet | researchgate.net |

| NH (imidazole) | 11.78 | Singlet (D₂O exchangeable) | ekb.eg |

| NH₂ (substituent) | 4.63 | Broad Peak | researchgate.net |

| OCH₃ (substituent) | 3.73 | Singlet | researchgate.net |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in "this compound" are characteristic of their hybridization and electronic environment.

The carbonyl carbon (C=O) of the imidazolone (B8795221) ring is typically observed in the highly deshielded region of the spectrum. The carbons of the benzylidene group and the imidazole ring also have distinct chemical shifts. Studies on related thiazolidinone analogs show the carbonyl carbon at δ 169.4 ppm and the exocyclic C=C carbons at δ 125.5 and 130.7 ppm. tandfonline.com In another series of imidazolone derivatives, the carbonyl carbon signal was observed around δ 162.8 ppm. derpharmachemica.com The carbons of the phenyl ring typically appear in the δ 120-140 ppm range. tandfonline.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Structures

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| C=O | 162.8 | derpharmachemica.com |

| C=O | 169.4 | tandfonline.com |

| C=C (benzylidene) | 125.5, 130.7 | tandfonline.com |

| Aromatic (C) | 120-140 | tandfonline.com |

| Imidazole (C) | 122.57, 133.03 | semanticscholar.org |

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For complex molecules, these techniques are essential to overcome the limitations of one-dimensional NMR, such as signal overlap. science.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "this compound," key absorptions confirm the presence of the carbonyl and N-H groups.

The carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1660-1720 cm⁻¹. tandfonline.comderpharmachemica.com For instance, a strong absorption band around 1700 cm⁻¹ is characteristic of the imidazolone carbonyl group. researchgate.net The N-H stretching vibration of the imidazole ring is observed as a broad band around 3200-3500 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the aromatic and imidazole rings are also observable in the 1500-1650 cm⁻¹ region. ekb.egtandfonline.com

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3200-3500 | researchgate.net |

| C=O Stretch | 1660-1720 | tandfonline.comderpharmachemica.com |

| C=O Stretch | ~1700 | researchgate.net |

| C=N Stretch | 1604-1649 | ekb.egtandfonline.com |

| C=C Stretch (Aromatic) | 1556-1604 | ekb.egtandfonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For "this compound," with a molecular formula of C₁₀H₈N₂O, the expected molecular weight is 172.18 g/mol . smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The mass spectrum often shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). For example, in a series of related compounds, the molecular ion peaks were confirmed, supporting the proposed structures. derpharmachemica.com The fragmentation pattern can also provide valuable structural information. For instance, the fragmentation of a related imidazolone derivative was detailed, showing characteristic losses of small molecules. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of "this compound," which extends from the phenyl ring through the double bond to the imidazolone ring, gives rise to characteristic UV-Vis absorption bands.

The electronic transitions are typically π → π* and n → π* in nature. The extended conjugation in this molecule results in absorption maxima in the UV-A or even the visible region of the spectrum, which is responsible for the color of many of these compounds. The exact position of the absorption maxima can be influenced by the solvent and the presence of substituents on the aromatic ring, which can extend or alter the conjugated system.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Detailed crystallographic analyses of closely related compounds, such as (Z)-5-(4-chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-4(5H)-one and 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one, have been reported, providing a robust model for the structural features of the this compound scaffold.

Research Findings from Derivatives

Molecular Configuration and Planarity:

Studies on derivatives consistently show a (Z)-configuration for the exocyclic C=C double bond, which connects the benzylidene group to the imidazolone ring. This configuration is a common feature among 5-arylideneimidazolone derivatives. The core imidazolone ring and the appended benzylidene group are largely planar. For instance, in the crystal structure of 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one, the molecule exhibits a high degree of planarity, which is partly attributed to intramolecular hydrogen bonding. smolecule.com This planarity facilitates π-π stacking interactions between adjacent molecules within the crystal lattice.

Intermolecular Interactions:

The packing of these molecules in the crystal is significantly influenced by a network of intermolecular hydrogen bonds. In the case of protonated (Z)-5-((9H-Fluoren-2-yl)methylene)-2-(morpholinopiperidin-1-yl)-imidazol-4(5H)-one hydrochloride, the crystal structure is dominated by N-H···O, O-H···Cl, O-H···O, and C-H···O hydrogen bonds. drugbank.com Similarly, in 2-amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one, intermolecular hydrogen bonding leads to the formation of inversion-related pairs of molecules. smolecule.com These interactions are crucial in stabilizing the crystal structure.

Crystal Packing and Stacking:

Crystallographic Data for Selected Derivatives

The following tables summarize the crystallographic data obtained for derivatives of this compound. This data provides a valuable reference for understanding the solid-state structure of this class of compounds.

Table 1: Crystal Data and Structure Refinement for 2-Amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one smolecule.com

| Parameter | Value |

| Empirical formula | C₁₃H₁₅N₃O₃·C₃H₇NO |

| Formula weight | 334.38 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 11.617 (3) Åb = 17.2235 (16) Åc = 9.062 (1) Åα = 90°β = 111.327 (10)°γ = 90° |

| Volume | 1689.0 (5) ų |

| Z | 4 |

| Density (calculated) | 1.315 Mg/m³ |

Table 2: Selected Bond Lengths for 2-Amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one smolecule.com

| Bond | Length (Å) |

| O3—C12 | 1.365 (4) |

| O4—C14 | 1.229 (4) |

| N1—C13 | 1.465 (4) |

| N1—C14 | 1.383 (4) |

| N1—C15 | 1.366 (4) |

| N2—C15 | 1.322 (4) |

| N3—C15 | 1.332 (4) |

Table 3: Selected Bond Angles for 2-Amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one smolecule.com

| Angle | Value (°) |

| C14—N1—C15 | 109.8 (3) |

| C13—N1—C15 | 125.7 (3) |

| C13—N1—C14 | 124.5 (3) |

| N1—C14—O4 | 126.1 (3) |

| N1—C14—C5 | 106.9 (3) |

| O4—C14—C5 | 127.0 (3) |

| N2—C15—N3 | 119.5 (3) |

| N2—C15—N1 | 120.0 (3) |

| N3—C15—N1 | 120.5 (3) |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict the properties of imidazolone (B8795221) derivatives, offering a balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional conformation of a molecule, corresponding to the lowest energy state on the potential energy surface. For 5-benzylidene-1H-imidazol-4(5H)-one and its analogues, DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G(d,p), are performed to obtain optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for an Imidazolone Derivative (Note: Data is illustrative, based on findings for related structures)

| Parameter | Atom(s) | Calculated Value (DFT/B3LYP) | Reference |

|---|---|---|---|

| Bond Length | C=O (Imidazole Ring) | ~1.209 Å | mdpi.com |

| Bond Length | C=O (Pyrimidine Ring) | ~1.211 Å | mdpi.com |

| Bond Length | C-S | ~1.692 Å | mdpi.com |

| Bond Angle | C-N-C (Imidazole Ring) | ~108-110° | nih.gov |

| Bond Angle | N-C=O (Imidazole Ring) | ~125-127° | nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. science.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netscience.gov

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their distribution over the molecule. researchgate.net For this compound derivatives, the HOMO is often located on the benzylidene ring and parts of the imidazole (B134444) ring, while the LUMO is typically distributed over the imidazolone ring system. researchgate.net This distribution indicates that the charge transfer interaction occurs within the molecule. nih.gov From the HOMO and LUMO energies, global reactivity parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further describe the molecule's reactivity. nih.govphyschemres.org

Table 2: Global Reactivity Parameters Derived from FMO Analysis

| Parameter | Formula |

|---|---|

| Ionization Potential (I) | I = -EHOMO |

| Electron Affinity (A) | A = -ELUMO |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electronegativity (χ) | χ = (I + A) / 2 |

Vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the optimized molecular structure. researchgate.net A good agreement between the calculated and experimental vibrational frequencies confirms that the computed geometry represents a true minimum on the potential energy surface. nih.gov

For derivatives of this compound, studies have reported that calculated spectra are generally in good agreement with experimental ones, with deviations typically smaller than 30 cm⁻¹. nih.gov These calculations also allow for the assignment of specific vibrational modes to the observed spectral bands. For example, the influence of substituents on the vibrational frequencies can be precisely analyzed. It has been observed that electron-withdrawing groups (like chlorine) on the benzylidene ring cause the stretching vibration of the carbonyl group (C=O) to shift to a higher wavenumber, while electron-donating groups (like methoxy) cause a shift to a lower wavenumber in both IR and Raman spectra. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules, which is not accessible through static modeling alone. For this compound and its derivatives, MD simulations can be used to explore their conformational landscapes and to understand how they interact with biological targets in a dynamic environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding mode and affinity of a ligand for a specific biological target. For this compound derivatives, docking studies have been instrumental in elucidating their mechanisms of action as enzyme inhibitors. researchgate.net

Tyrosinase Inhibition: Docking studies have shown that benzylidene-imidazolone and structurally related scaffolds can effectively bind to the active site of tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.netnih.gov The binding is often stabilized by interactions with the copper ions in the enzyme's active site. nih.gov For example, derivatives have shown the ability to form hydrogen bonds and hydrophobic interactions with key residues, which supports kinetic studies that identify them as competitive or mixed-type inhibitors. researchgate.net The docking scores often correlate well with experimentally determined IC₅₀ values, validating the predicted binding modes. ijddd.com

EGFR-TK Inhibition: The epidermal growth factor receptor tyrosine kinase (EGFR-TK) is a significant target in cancer therapy. Molecular docking has been used to design and evaluate imidazolone-based compounds as EGFR-TK inhibitors. researchgate.net These studies predict that the compounds fit into the ATP-binding pocket of the enzyme, forming crucial hydrogen bonds with key amino acid residues. researchgate.netnih.gov The specific interactions identified through docking help explain the structure-activity relationships observed in a series of synthesized compounds.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). Several studies have employed molecular docking to investigate this compound derivatives as selective COX-2 inhibitors. researchgate.netbohrium.com The docking results reveal how these compounds orient themselves within the COX-2 active site, often placing a sulfonamide or similar group into a specific side pocket, which is a key feature for COX-2 selectivity. bohrium.comnih.gov The predicted binding affinities (e.g., glide scores) from these simulations have shown a significant correlation with the experimentally observed inhibitory potency. researchgate.net

15-LOX Inhibition: 15-Lipoxygenase (15-LOX) is an enzyme implicated in inflammatory diseases. While direct studies on this compound are less common, docking protocols have been successfully applied to other classes of compounds to predict their binding interactions with the 15-LOX active site. lifenscience.org These studies typically show key interactions, such as hydrogen bonding and π-π stacking, with residues within the enzyme's active pocket, providing a basis for designing novel 15-LOX inhibitors. lifenscience.org

Table 3: Summary of Predicted Ligand-Target Interactions from Molecular Docking Studies

| Enzyme Target | Key Interacting Residues/Features | Type of Interaction | Reference |

|---|---|---|---|

| Tyrosinase | His85, His263, Cu2+ ions | Hydrogen bonding, Metal coordination | nih.govresearchgate.net |

| EGFR-TK | ATP-binding pocket residues | Hydrogen bonding, Hydrophobic interactions | researchgate.netnih.gov |

| COX-2 | Arg513, Val523, Ser353 | Hydrogen bonding, Hydrophobic interactions | researchgate.netbohrium.com |

| 15-LOX | Arg726, His513, Ile857 | Hydrogen bonding, π-π interactions | lifenscience.org |

Receptor Binding Affinity Analysis

Molecular docking and other computational techniques are instrumental in elucidating the binding mechanisms and affinities of this compound derivatives with various biological targets, such as enzymes and receptors. jmchemsci.com These studies are crucial for understanding how structural modifications can enhance the biological activity of these compounds.

One area of focus has been the development of antagonists for orphan G protein-coupled receptors (GPCRs) like GPR18 and GPR55. Bicyclic derivatives of imidazole-4-one have been identified as a promising scaffold for creating selective antagonists for these receptors. samipubco.com For instance, a study on imidazothiazinone derivatives, which share a core structure, identified potent antagonists for GPR18. samipubco.com

In the realm of cancer research, derivatives of 5-oxo-imidazoline have been investigated as potential inhibitors of Polo-like kinase 1 (Plk1), a key enzyme in cell cycle regulation. mdpi.com Molecular docking studies have been employed to predict the binding affinities of these compounds to the Plk1 receptor. jmchemsci.commdpi.com The predicted inhibitory concentrations (pIC50) provide a quantitative measure of their potential efficacy.

Table 1: Predicted Receptor Binding Affinities of 5-Oxo-Imidazoline Derivatives against Plk1 Receptor

| Compound Derivative | Predicted pIC50 |

| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 1 | 6.8 |

| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 2 | 7.1 |

| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 3 | 7.4 |

| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 4 | 6.9 |

| 5-(mercapto 1,3,4-oxadiazole)-5-oxo-imidazoline derivative 5 | 7.0 |

| Data sourced from a QSAR study on novel 5-oxo-imidazoline derivatives. jmchemsci.com |

Predictive Analysis for Biological Action

In silico predictive analysis plays a pivotal role in the early stages of drug discovery by forecasting the biological and pharmacokinetic profiles of novel compounds. For derivatives of this compound, these predictions encompass a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Studies on various imidazolone and related heterocyclic derivatives have utilized computational tools to predict their drug-likeness and potential biological activities. researchgate.nettexilajournal.com For example, in silico methods have been used to predict the antimicrobial and anticancer potential of newly synthesized xanthine (B1682287) and imidazolone derivatives. researchgate.net

ADMET prediction is a critical component of this analysis. For instance, the SwissADME software has been used to predict the pharmacokinetic properties of 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones, which are structurally related to the core compound of interest. mdpi.com These predictions help in identifying candidates with favorable bioavailability and low toxicity profiles. mdpi.comcrpsonline.com

Table 2: Predicted ADMET Properties of Selected Imidazolidinone Derivatives

| Compound Derivative | Gastrointestinal Absorption | Blood-Brain Barrier Permeant | Lipinski's Rule of Five Violations |

| Ornithine derivative 1 | Good | No | 0 |

| Imidazolidinone derivative A | Good | Yes | 1 |

| Imidazolidinone derivative B | Moderate | No | 0 |

| Imidazolidinone derivative C | Good | No | 0 |

| This table is a representative summary based on findings from multiple sources on related structures. texilajournal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. This method is invaluable for designing new derivatives with enhanced potency.

Several QSAR studies have been conducted on imidazole-containing scaffolds to understand the structural requirements for various biological activities. For instance, 2D and 3D QSAR studies on imidazole derivatives as heme oxygenase inhibitors have revealed the importance of physicochemical and alignment-independent descriptors in determining their inhibitory activity. ijpsonline.com

In the context of antimicrobial agents, QSAR analysis of N-alkyl imidazole analogues has shown that the substitution at the R1 position of the imidazole ring significantly influences the antibacterial activity. researchgate.net These studies suggest that substitutions with hydrophobic and less bulky groups are favorable. researchgate.net Similarly, QSAR models have been developed for imidazole derivatives as novel ORL1 receptor antagonists, highlighting the correlation between physicochemical parameters like density, surface tension, and partition coefficient with their inhibitory activity.

A QSAR study on 5-oxo-imidazoline derivatives as anti-breast cancer agents against the MCF-7 cell line resulted in a robust model that could predict the anti-proliferative activities of the compounds. jmchemsci.com

Table 3: Statistical Parameters of a QSAR Model for Anti-Breast Cancer Activity of 5-Oxo-Imidazoline Derivatives

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.7499 |

| R²adj (Adjusted R²) | 0.7061 |

| R²ext (External Validation R²) | 0.6726 |

| CCCext (Concordance Correlation Coefficient) | 0.6877 |

| Data from a QSAR study on novel 5-oxo-imidazoline derivatives. jmchemsci.com |

These QSAR models provide a rational basis for the design of new this compound derivatives with potentially improved therapeutic properties.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Studies

Derivatives of 5-benzylidene-1H-imidazol-4(5H)-one have emerged as a significant class of antimicrobial agents, exhibiting efficacy against a range of bacteria, fungi, and mycobacteria. The introduction of different substituents on the benzylidene and imidazolone (B8795221) rings has allowed for the fine-tuning of their activity and spectrum.

Antibacterial Efficacy and Spectrum

The antibacterial potential of this compound derivatives has been widely investigated against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of hydroxyl (OH), methoxy (B1213986) (OCH3), nitro (NO2), chloro (Cl), and bromo (Br) groups to the heterocyclic framework has been shown to enhance antibacterial activities. rsc.orgnih.gov

In one study, a series of (4Z)-4-benzylidene-1-methyl-2-styryl-1H-imidazol-5(4H)-one derivatives were synthesized and tested against various bacterial strains. Some of these compounds showed good activity against Escherichia coli and Bacillus subtilis when compared to the standard drug streptomycin. umz.ac.ir Another study reported the synthesis of pyrazole-clubbed imidazolone compounds, with certain derivatives exhibiting significant activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. mdpi.com Specifically, a derivative with a 4-bromo substitution showed excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL, while a 2-nitro substituted compound was most active against P. aeruginosa. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

Antibacterial Activity of Imidazolone Derivatives

| Compound Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones with OH, OCH3, NO2, Cl, Br groups | Gram-positive and Gram-negative bacteria | Enhanced antibacterial activity | rsc.orgnih.gov |

| (4Z)-4-benzylidene-1-methyl-2-styryl-1H-imidazol-5(4H)-one derivatives | Escherichia coli, Bacillus subtilis | Good activity compared to streptomycin | umz.ac.ir |

| Pyrazole clubbed imidazolone (3r, -4-Br) | E. coli | MIC: 12.5 µg/mL | mdpi.com |

| Pyrazole clubbed imidazolone (3j, -2-NO2) | P. aeruginosa | Most active in series | mdpi.com |

Antifungal Properties (e.g., against Phytopathogens)

Imidazolone derivatives have also demonstrated significant antifungal properties. nih.gov Studies have shown that the introduction of specific chemical moieties can enhance their efficacy against various fungal strains, including those that are pathogenic to plants. rsc.orgnih.gov For instance, a series of novel imidazolone derivatives were synthesized and screened for their antifungal activity against Rhizopus nodosus, with all tested compounds showing activity. rsc.org

In a study involving pyrazole-clubbed imidazolone compounds, a derivative with a 2-methoxy group (3i) showed notable antifungal activity against Aspergillus clavatus with an MIC of 12.5 µg/mL. mdpi.com This highlights the potential of these compounds in addressing fungal infections.

The table below presents findings on the antifungal activity of specific imidazolone derivatives.

Antifungal Activity of Imidazolone Derivatives

| Compound Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones with OH, OCH3, NO2, Cl, Br groups | Various fungal strains | Enhanced antifungal activity | rsc.orgnih.gov |

| Novel imidazolone derivatives | Rhizopus nodosus | Active against the fungi | rsc.org |

| Pyrazole clubbed imidazolone (3i, -2-OCH3) | Aspergillus clavatus | MIC: 12.5 µg/mL | mdpi.com |

Antimycobacterial Activity

The emergence of drug-resistant Mycobacterium tuberculosis strains has necessitated the search for new antimycobacterial agents. Imidazole-containing derivatives have shown promise in this area, with some demonstrating excellent anti-tubercular activity. mdpi.com The 4-nitroimidazole (B12731) delamanid, for example, has been approved for the treatment of multidrug-resistant tuberculosis. mdpi.com

Research into this compound derivatives has revealed their potential as antimycobacterial agents. A study on imidazo[2,1-b] researchgate.netnih.govsemanticscholar.orgthiadiazole derivatives, a related class of compounds, showed that six out of ten synthesized compounds displayed significant inhibition against M. tuberculosis H37Rv. researchgate.net One derivative, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] researchgate.netnih.govsemanticscholar.orgthiadiazole, exhibited the highest inhibitory activity (98%) with an MIC of 3.14 μg/ml. researchgate.net Furthermore, these potent compounds were found to be non-cytotoxic against a mammalian Vero cell line. researchgate.net

Another study synthesized various 5-(chlorobenzylidene)-2-isoniazido and 5-(chlorobenzylidene)-2-amino substituted derivatives of imidazoline-4-one and evaluated their antimycobacterial activity. Eight of these compounds exhibited over 90% inhibition in the primary screening at 12.5 µg/ml against M. tuberculosis H37Rv.

The following table summarizes the antimycobacterial activity of selected derivatives.

Antimycobacterial Activity of Imidazolone Derivatives

| Compound Derivative | Mycobacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] researchgate.netnih.govsemanticscholar.orgthiadiazole (5f) | M. tuberculosis H37Rv | 98% inhibition, MIC: 3.14 µg/mL | researchgate.net |

| 5-(chlorobenzylidene)-2-isoniazido/amino-imidazoline-4-one derivatives (8 compounds) | M. tuberculosis H37Rv | >90% inhibition at 12.5 µg/mL |

Molecular Mechanisms of Antimicrobial Action (e.g., Efflux Pump Inhibition)

One of the key mechanisms by which bacteria develop resistance to antibiotics is through the action of efflux pumps, which actively transport antimicrobial agents out of the cell. A promising strategy to combat this resistance is the use of efflux pump inhibitors (EPIs). Derivatives of this compound have been identified as potential EPIs.

Studies have shown that certain 5-arylideneimidazolones can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria. For example, some derivatives were found to improve the antibacterial activity of β-lactams and the fluoroquinolone ciprofloxacin (B1669076) against a resistant strain of S. aureus. Molecular modeling studies suggest that these compounds may interact with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis that is responsible for methicillin (B1676495) resistance in S. aureus (MRSA). researchgate.net

Furthermore, in real-time efflux assays, certain morpholine-containing 5-arylideneimidazolones were shown to inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes by up to 90%. researchgate.net This "dual-action" of inhibiting both a resistance enzyme like PBP2a and an efflux pump makes these compounds particularly interesting as antibiotic adjuvants. researchgate.net

Anticancer Potential and Cellular Mechanisms

In addition to their antimicrobial properties, this compound derivatives have been recognized for their potential as anticancer agents. rsc.org Their ability to inhibit the growth of various cancer cell lines has been a subject of intensive research.

Inhibition of Cellular Proliferation

Numerous studies have demonstrated the antiproliferative activity of imidazolone derivatives against a range of human cancer cell lines. A series of imidazolinone and benzoxazole (B165842) derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 (breast carcinoma) and HePG2 (hepatocellular carcinoma) cell lines. nih.gov The results indicated that these compounds are potent against both cell lines. nih.gov

In another study, newly synthesized imidazolones were tested against four different cancer cell lines: HepG2 (liver cancer), HeLa (cervical adenocarcinoma), CaCo-2 (colon cancer), and MCF-7 (breast cancer). An imidazolone derivative with a dodecyl chain showed excellent efficacy against HepG2 and MCF-7 cells with IC50 values of 65.3 ± 3.2 µM and 20.02 ± 3.5 µM, respectively. Another derivative with a thiophene (B33073) and pyridyl group was particularly potent against HeLa and CaCo-2 cell lines, with IC50 values of 18.6 ± 2.3 µM and 5.9 ± 2.3 µM, respectively.

The following table presents data on the antiproliferative activity of selected imidazolone derivatives.

Inhibition of Cellular Proliferation by Imidazolone Derivatives

| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Benzoxazole derivative (5a) | MCF-7 (Breast Carcinoma) | 12.0 µg | nih.gov |

| Benzoxazole derivative (5a) | HePG2 (Hepatocellular Carcinoma) | 6.79 µg | nih.gov |

| Imidazolone with dodecyl chain | HepG2 (Liver Cancer) | 65.3 ± 3.2 µM | |

| Imidazolone with dodecyl chain | MCF-7 (Breast Cancer) | 20.02 ± 3.5 µM | |

| Imidazolone with thiophene and pyridyl group (5g) | HeLa (Cervical Adenocarcinoma) | 18.6 ± 2.3 µM | |

| Imidazolone with thiophene and pyridyl group (5g) | CaCo-2 (Colon Cancer) | 5.9 ± 2.3 µM | |

| Imidazolone with chlorophenyl moiety (5b) | HepG2 (Liver Cancer) | 2.2 ± 0.7 µM | |

| Imidazolone with chlorophenyl moiety (5b) | HeLa (Cervical Adenocarcinoma) | 5.5 ± 1.1 µM |

Induction of Apoptosis

Certain derivatives of the 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thione series have demonstrated the ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. DNA flow cytometric analysis of cancer cell lines treated with these compounds has revealed a significant increase in the percentage of cells in the pre-G1 phase, which is a hallmark of apoptosis. For instance, specific imidazole (B134444) derivatives were found to increase the pre-G1 cell population from a baseline of 1.61% in control cells to 22.36% and 22.81% following treatment, indicating a potent pro-apoptotic effect. nih.gov

Enzyme and Receptor Target Inhibition

The therapeutic potential of this compound derivatives is further underscored by their ability to inhibit specific enzymes and receptors that are pivotal in various disease processes.

EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) and its associated tyrosine kinase (TK) are key targets in cancer therapy. Certain benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have been investigated as EGFR-TK inhibitors. nih.gov One study identified a compound that exhibited the highest inhibitory activity against EGFR-TK, with a percentage enzyme inhibition value of 70.58%, compared to the staurosporine (B1682477) reference. nih.gov Another series of compounds also showed promising EGFR-TK inhibitory effects, with IC50 values as low as 0.107 µM. researchgate.net

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and pain. A series of 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives were designed and synthesized as selective COX-2 inhibitors. nih.gov Several of these compounds exhibited greater selectivity for COX-2 over COX-1 and demonstrated potent in vivo anti-inflammatory activity, with some derivatives being more potent than the standard drug Celecoxib. nih.gov Arylidene-5(4H)-imidazolone derivatives have also been identified as promising scaffolds for developing selective COX-2 inhibitors. nih.gov

15-LOX Inhibition: 15-Lipoxygenase (15-LOX) is another enzyme involved in the inflammatory cascade. Novel arylidene-5(4H)-imidazolone derivatives have been shown to possess inhibitory activity against 15-LOX, in addition to their effects on COX enzymes. nih.gov Furthermore, certain benzimidazole-4-ols have been identified as potent inhibitors of 5-lipoxygenase. nih.gov Research has also explored flurbiprofen (B1673479) derivatives as 15-LOX inhibitors, with one compound showing a very low IC50 value of 0.18 µM. researchgate.net

Table 1: Enzyme and Receptor Target Inhibition by this compound Derivatives

| Target | Compound Series | Key Findings | Reference |

|---|---|---|---|